![molecular formula C9H17FN2 B13009428 (1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009428.png)
(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine is a spirocyclic amine compound characterized by a unique structure that includes a fluorine atom and an azaspirodecane ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones with aromatic amines and mercaptoacetic acid in dry benzene to form the azaspirodecane ring system .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to scale up the synthesis. This approach allows for the efficient formation and reduction of intermediates, such as azides, and the use of biocatalytic transaminase technology to prepare the desired enantiomer in high yield and enantiomeric excess .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating spirocyclic compounds with potential biological activities .
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases, such as cancer or neurological disorders, by interacting with specific molecular targets .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of (1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the spirocyclic structure contribute to its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects, such as inhibition of enzyme activity or receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: This compound has a similar spirocyclic structure but includes a sulfur atom and exhibits different biological activities.
1-Thia-4-azaspiro[4.5]decane: Another related compound with a thia-azaspiro structure, used in anticancer research.
Uniqueness
(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H17FN2 |
|---|---|
Molekulargewicht |
172.24 g/mol |
IUPAC-Name |
(2R,4S)-2-fluoro-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C9H17FN2/c10-7-5-8(11)9(6-7)1-3-12-4-2-9/h7-8,12H,1-6,11H2/t7-,8-/m0/s1 |
InChI-Schlüssel |
MWFSINHYFISYBF-YUMQZZPRSA-N |
Isomerische SMILES |
C1CNCCC12C[C@H](C[C@@H]2N)F |
Kanonische SMILES |
C1CNCCC12CC(CC2N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009346.png)
![Methylthieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B13009353.png)
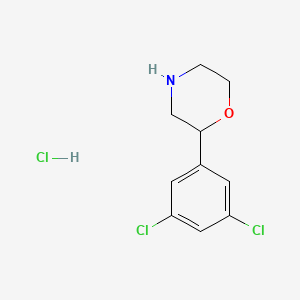
![6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13009371.png)
![tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13009372.png)
![1-(Pyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13009376.png)
![5-Bromo-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B13009380.png)
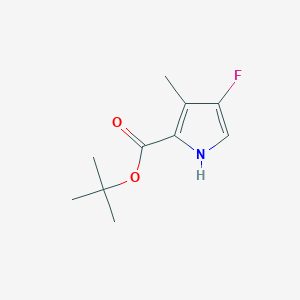
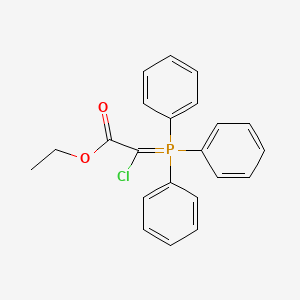
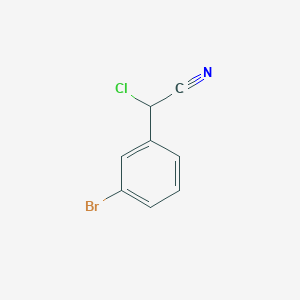
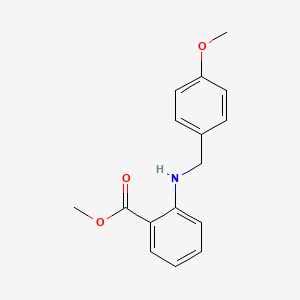
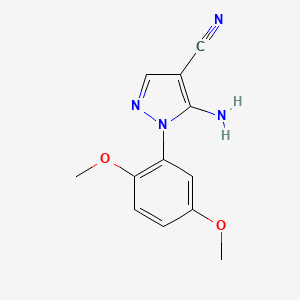
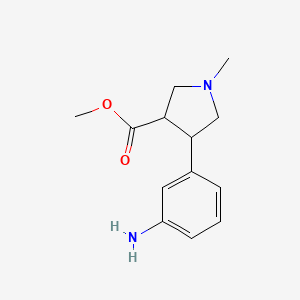
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13009421.png)
